molecular formula C9H7F3O2 B7969129 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone

2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone

Cat. No.: B7969129
M. Wt: 204.15 g/mol
InChI Key: XWBGWEOULCQKOK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone typically involves the reaction of 4-hydroxy-2-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-(Trifluoroacetyl)toluene
  • 2,2,2-Trifluoro-4’-Methylacetophenone
  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone

Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both a trifluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(13)2-3-7(5)8(14)9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBGWEOULCQKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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